

# Axl-IN-6: A Comparative Benchmarking Guide Against Next-Generation Axl Inhibitors

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## Compound of Interest

Compound Name: Axl-IN-6

Cat. No.: B12417446

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **Axl-IN-6** against a selection of the latest generation of Axl inhibitors, offering a comprehensive overview of their performance based on available experimental data. The information is intended to assist researchers in making informed decisions for their drug discovery and development programs.

The Axl receptor tyrosine kinase has emerged as a critical target in oncology due to its role in tumor progression, metastasis, and the development of therapeutic resistance.<sup>[1]</sup> A new wave of potent and selective Axl inhibitors is undergoing preclinical and clinical evaluation. This guide benchmarks the novel inhibitor **Axl-IN-6** against established and emerging Axl inhibitors such as Bemcentinib (R428), Gilteritinib, Merestinib, and Sitravatinib.

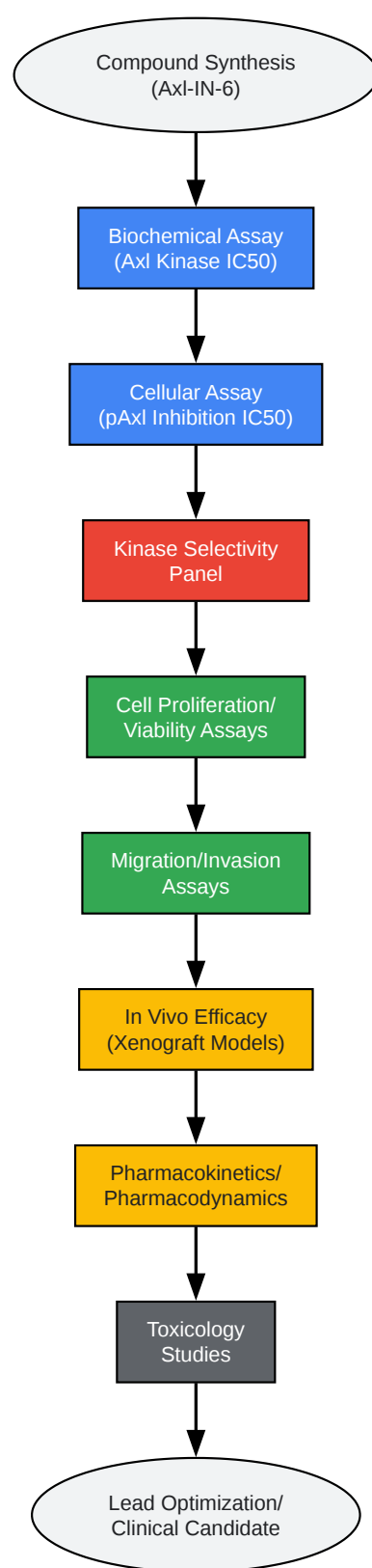
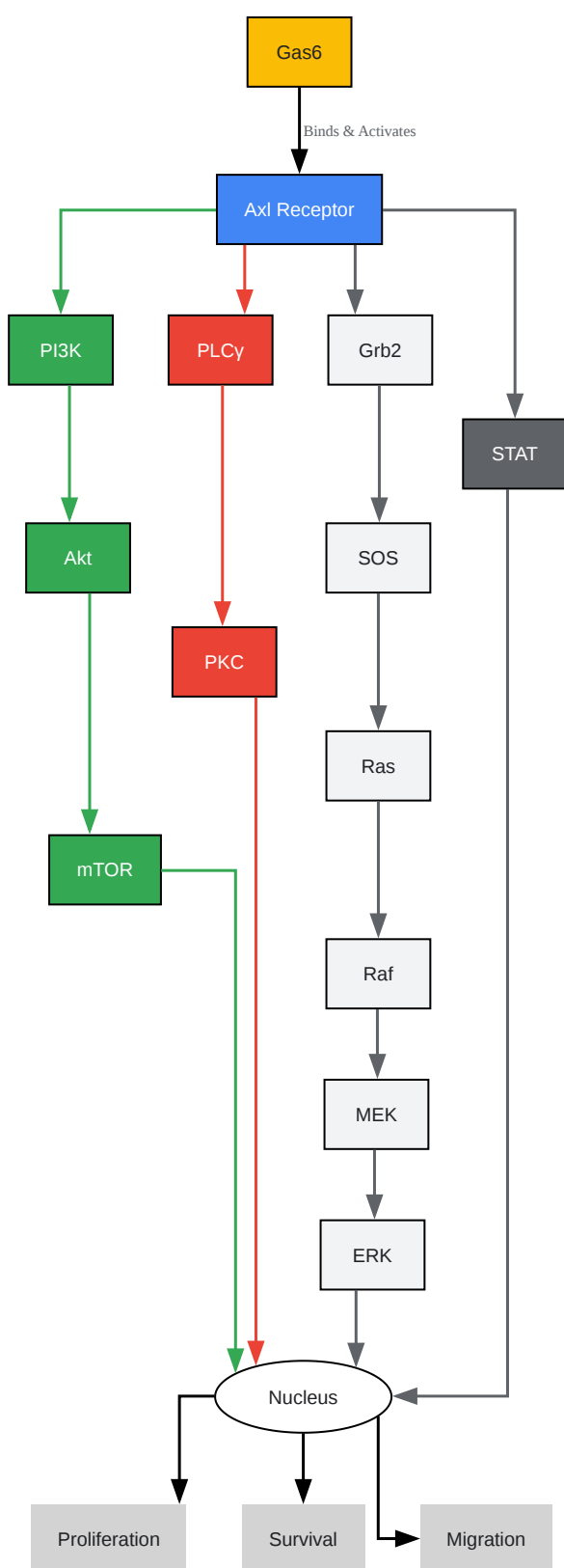
## Biochemical Potency: A Comparative Analysis

The half-maximal inhibitory concentration (IC<sub>50</sub>) is a key measure of a drug's potency. The following table summarizes the reported biochemical IC<sub>50</sub> values of **Axl-IN-6** and other prominent Axl inhibitors against the Axl kinase. It is important to note that these values are derived from various studies and experimental conditions, and direct head-to-head comparisons under identical assay conditions would provide the most accurate assessment.

Inhibitor	Axl IC50 (nM)	Other Notable Kinase Targets (IC50, nM)
Axl-IN-6	Data not publicly available	Selectivity profile not fully disclosed
Bemcentinib (R428)	14[2][3]	Mer (>700), Tyro3 (>1400), Abl (>1400)[2][4]
Gilteritinib (ASP2215)	0.73[5][6]	FLT3 (0.29), LTK (0.35), ALK (1.2)[5][7]
Merestinib (LY2801653)	2[8][9]	c-Met (Ki=2), MST1R (11), FLT3 (7), MERTK (10)[8][10]
Sitravatinib (MGCD516)	1.5[11]	MER (2), VEGFR1/2/3 (6, 5, 2), KIT (6), FLT3 (8)[11]

## Axl Signaling Pathway

The Axl receptor, upon activation by its ligand Gas6, initiates a cascade of downstream signaling events that promote cell survival, proliferation, migration, and invasion.[12][13][14] Understanding this pathway is crucial for contextualizing the mechanism of action of Axl inhibitors.



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## References

- 1. The Development of AXL Inhibitors in Lung Cancer: Recent Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. AXL Kinase Enzyme System Application Note [worldwide.promega.com]
- 4. signalchemlifesciences.com [signalchemlifesciences.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. escholarship.org [escholarship.org]
- 8. Design, Synthesis, and Biological Evaluation of a Series of Novel AXL Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. AXL targeting by a specific small molecule or monoclonal antibody inhibits renal cell carcinoma progression in an orthotopic mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. The Axl kinase domain in complex with a macrocyclic inhibitor offers first structural insights into an active TAM receptor kinase - PMC [pmc.ncbi.nlm.nih.gov]
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